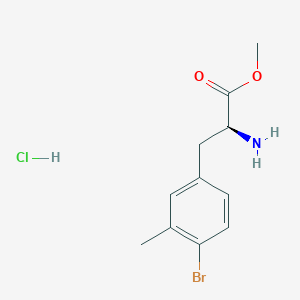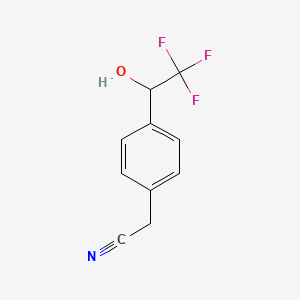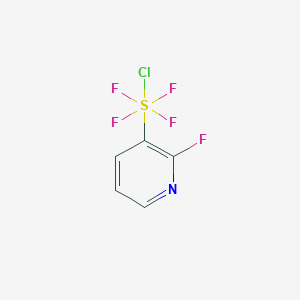
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorotetrafluoro-l6-sulfanyl group and a fluorine atom attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine typically involves the introduction of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom onto the pyridine ring. This can be achieved through multi-step organic synthesis, starting from commercially available pyridine derivatives. Common synthetic routes may include halogenation, sulfonation, and fluorination reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorotetrafluoro-l6-sulfanyl or fluorine groups are replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl or polyaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved would vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine include other halogenated pyridines and sulfonyl-substituted pyridines. Examples include:
- 3-Chloro-2-fluoropyridine
- 3-(Trifluoromethylsulfonyl)-2-fluoropyridine
- 3-(Chlorosulfonyl)-2-fluoropyridine
Uniqueness
The uniqueness of this compound lies in the specific combination of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in other similar compounds.
Properties
Molecular Formula |
C5H3ClF5NS |
|---|---|
Molecular Weight |
239.59 g/mol |
IUPAC Name |
chloro-tetrafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H3ClF5NS/c6-13(8,9,10,11)4-2-1-3-12-5(4)7/h1-3H |
InChI Key |
DQWFNSASUBQNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(F)(F)(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


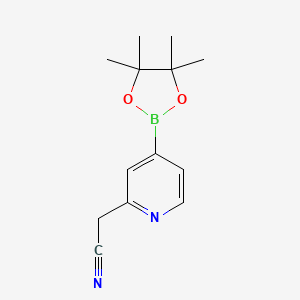
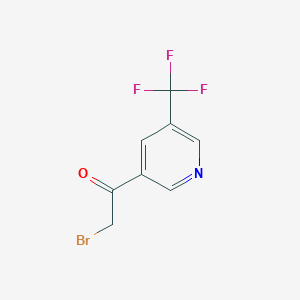
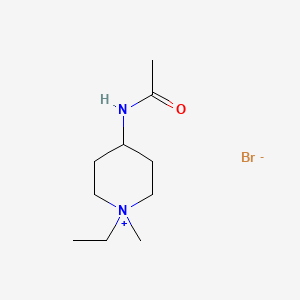

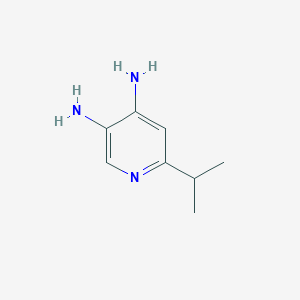
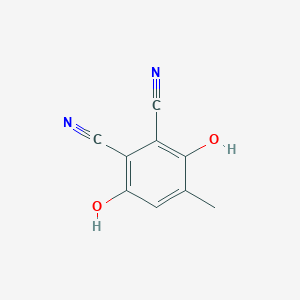
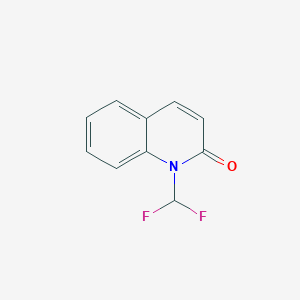
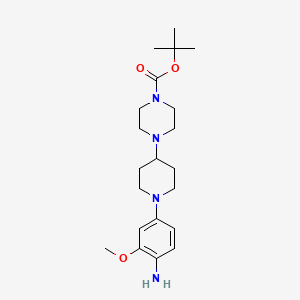
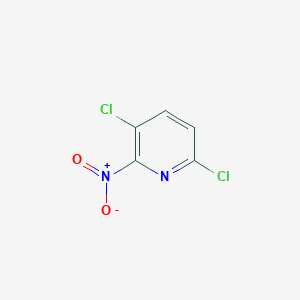
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)


